2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid
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Overview
Description
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid is a synthetic organic compound with the molecular formula C12H21N3O5. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a piperidine ring, and an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The final step involves the coupling of the piperidine derivative with aminoacetic acid under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-((1-(Ethoxycarbonyl)piperidin-4-yl)carbamoyl)-N-methylglycine
- N-(Piperidin-4-ylcarbamoyl)-N-methylglycine
Uniqueness
2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid stands out due to its specific structural features, such as the ethoxycarbonyl group and the piperidine ring. These features confer unique chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(1-ethoxycarbonylpiperidin-4-yl)carbamoyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5/c1-3-20-12(19)15-6-4-9(5-7-15)13-11(18)14(2)8-10(16)17/h9H,3-8H2,1-2H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDEJLBYHWHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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